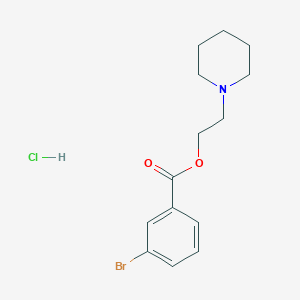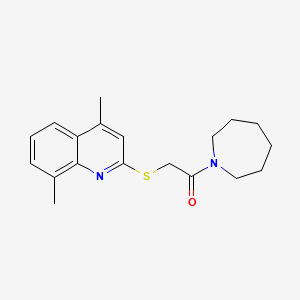![molecular formula C33H27ClN2O3S B4942368 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate](/img/structure/B4942368.png)
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylpyridinium ion, and a benzoquinoline moiety, combined with a methylbenzenesulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the chlorophenyl and ethylpyridinium groups. The final step involves the addition of the methylbenzenesulfonate group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzoquinoline compounds.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-(1-methylpyridin-1-ium-3-yl)benzo[f]quinoline
- 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-4-yl)benzo[f]quinoline
- 1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-ethylbenzenesulfonate
Uniqueness
1-(4-Chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate stands out due to its specific combination of functional groups and structural features
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1-ethylpyridin-1-ium-3-yl)benzo[f]quinoline;4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN2.C7H8O3S/c1-2-29-15-5-7-20(17-29)25-16-23(19-9-12-21(27)13-10-19)26-22-8-4-3-6-18(22)11-14-24(26)28-25;1-6-2-4-7(5-3-6)11(8,9)10/h3-17H,2H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSBSZKMVMRSPG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)

![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)


![2,3-Dimethoxy-5-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B4942339.png)


![3-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B4942352.png)

![4-allyl-2-methoxy-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4942384.png)

![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4942394.png)
